REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2]CC.C([Si](C)(C)C)#C.[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]2[CH2:18][CH2:19][C:20](=[O:21])[C:13]=12>C1COCC1.O>[C:1]([C:20]1([OH:21])[C:13]2=[N:12][CH:17]=[CH:16][CH:15]=[C:14]2[CH2:18][CH2:19]1)#[CH:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
|
C(#C)[Si](C)(C)C
|
Name
|
hexanes
|
Quantity
|
3.91 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=C2C(=CC=C1)CCC2=O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Type
|
CUSTOM
|
Details
|
the volatiles removed
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with CHCl3:IPA (2:1 ratio, 2×25 ml)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (25 g Isolute column, 100% DCM to 5% MeOH in DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1(CCC=2C1=NC=CC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |